5-Bromo-2-(pyridin-2-yloxy)-pyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffold in Medicinal Chemistry
The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone in the field of medicinal chemistry. wjarr.com Its fundamental importance is underscored by its presence in the essential building blocks of life: the nucleobases uracil, thymine, and cytosine, which are integral components of DNA and RNA. juniperpublishers.combenthamdirect.com This inherent biological relevance allows pyrimidine derivatives to readily interact with various biomolecules, such as enzymes and genetic material, making them a privileged scaffold in drug discovery. nih.gov
The versatility of the pyrimidine core has led to the development of a wide array of therapeutic agents with a broad spectrum of pharmacological activities. nih.govtandfonline.com These include anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular applications. orientjchem.orgorientjchem.org The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Consequently, the landscape of FDA-approved drugs incorporating the pyrimidine scaffold is continually expanding, a testament to its enduring significance in the quest for novel therapeutics. nih.govpharmablock.com
The following table provides a summary of the diverse biological activities associated with pyrimidine derivatives, highlighting the versatility of this scaffold.
| Biological Activity | Examples of Pyrimidine-Based Drugs/Derivatives |
| Anticancer | 5-Fluorouracil, Imatinib, Osimertinib tandfonline.combenthamscience.comekb.eg |
| Antiviral | Zidovudine (AZT), Rilpivirine, Etravirine tandfonline.comorientjchem.org |
| Antibacterial | Trimethoprim, Iclaprim tandfonline.comorientjchem.org |
| Antifungal | Flucytosine wjarr.com |
| Anti-inflammatory | Epirizole tandfonline.com |
| Antihypertensive | Rosuvastatin pharmablock.com |
Overview of Halogenated Pyrimidine Derivatives in Drug Discovery
The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into a drug candidate's structure is a widely employed tactic in medicinal chemistry to enhance its biological activity and pharmacokinetic profile. researchgate.netnih.gov Halogenated pyrimidines, in particular, represent a significant class of compounds that have been instrumental in the development of various therapeutic agents. nih.gov Halogenation can influence a molecule's properties in several ways, including increasing its affinity for target proteins through the formation of halogen bonds, which are specific non-covalent interactions between a covalently bound halogen and a Lewis base. researchgate.netnih.gov
Bromination, the introduction of a bromine atom, can be particularly effective. It can enhance drug-target binding affinity and optimize the conformation of a molecule for better interaction with its biological target. researchgate.net The presence of a halogen can also block metabolic pathways, thereby increasing the drug's half-life. researchgate.net For instance, halogenated pyrimidines like bromodeoxyuridine and iododeoxyuridine have been investigated as radiosensitizers, which must be incorporated into cellular DNA to exert their effect. nih.govscilit.com The introduction of a halogen atom can significantly alter the electronic and lipophilic properties of the pyrimidine ring, which can be fine-tuned to achieve desired therapeutic outcomes. rsc.org
The table below outlines the effects of halogenation on drug properties.
| Effect of Halogenation | Description |
| Increased Binding Affinity | Formation of halogen bonds with target proteins can enhance binding. researchgate.netnih.gov |
| Metabolic Stability | Halogen atoms can block sites of metabolic oxidation, increasing drug half-life. researchgate.net |
| Altered Physicochemical Properties | Modifies lipophilicity, electronic distribution, and molecular conformation. rsc.org |
| Radiosensitization | Halogenated pyrimidines can be incorporated into DNA, making cells more susceptible to radiation. nih.gov |
Structural Context of 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine within Pyrimidine Analogues
This compound belongs to a class of diaryl ether-linked heterocyclic compounds. Its structure is characterized by three key components: a pyrimidine ring, a pyridine (B92270) ring, and a bromine atom.
The Pyrimidine Core : As established, this is a versatile scaffold in medicinal chemistry. In this specific molecule, the pyrimidine ring is substituted at two positions.
The Bromine Atom at Position 5 : The "5-bromo" designation indicates the attachment of a bromine atom to the 5th carbon of the pyrimidine ring. This halogenation is a critical feature, likely introduced to modulate the compound's biological activity and physicochemical properties, as discussed in the previous section. researchgate.net
The Pyridin-2-yloxy Group at Position 2 : An ether linkage connects the 2nd position of the pyrimidine ring to the 2nd position of a pyridine ring. The pyridine ring itself is another common heterocycle in drug discovery. ossila.com This linkage creates a larger, more complex aromatic system. The synthesis of such ether-linked pyridinyl-pyrimidine structures often involves the reaction of a halogenated pyrimidine (like 5-bromo-2-chloropyrimidine) with a hydroxyl-substituted pyridine. chemicalbook.comnih.gov
This structural arrangement places this compound among a variety of substituted pyrimidines that are synthesized and studied for their potential biological activities. nih.govjoac.info The combination of a halogenated pyrimidine with another heterocyclic ring via an ether bridge is a common strategy to create novel chemical entities with diverse pharmacological potential.
Below is a table detailing the structural components of this compound.
| Structural Component | Description |
| Pyrimidine Ring | The central heterocyclic scaffold. |
| Bromine Atom | A halogen substituent at position 5 of the pyrimidine ring. |
| Pyridine Ring | A second heterocyclic ring linked to the pyrimidine. |
| Ether Linkage (-O-) | Connects the C2 of the pyrimidine to the C2 of the pyridine. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-pyridin-2-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-5-12-9(13-6-7)14-8-3-1-2-4-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIDUMKARNVCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650605 | |
| Record name | 5-Bromo-2-[(pyridin-2-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-05-7 | |
| Record name | 5-Bromo-2-(2-pyridinyloxy)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017789-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(pyridin-2-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 2 Pyridin 2 Yloxy Pyrimidine and Its Analogues
Established Synthetic Routes for 5-Bromopyrimidines
The 5-bromopyrimidine (B23866) scaffold is a critical precursor, and its synthesis has been approached from several different starting points. These methods offer various advantages in terms of efficiency, cost, and substrate availability.
A direct and efficient one-step method for synthesizing 5-bromo-2-substituted pyrimidines involves the cyclocondensation of 2-bromomalonaldehyde (B19672) with various amidine compounds. google.com This approach is noted for its operational simplicity, use of inexpensive starting materials, and short reaction times, making it a viable route for large-scale production. google.com The reaction proceeds by adding an amidine solution to a 2-bromomalonaldehyde solution in a protic acid like acetic acid, followed by heating. google.com
Table 1: Synthesis of 5-Bromo-2-methylpyrimidine via Condensation
| Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromomalonaldehyde, Acetamidine hydrochloride | Acetic Acid | 100°C | 5 hours | 43% | google.com |
Data sourced from patent CN110642788A, detailing a one-step synthesis method.
2-Chloro-5-bromopyrimidine serves as a versatile intermediate in the synthesis of numerous pyrimidine (B1678525) derivatives. chemicalbook.comjoac.info The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For instance, it can react with thiols, such as methyl mercaptan, in the presence of a base to yield 2-(methylthio)pyrimidines. chemicalbook.com Similarly, it undergoes substitution reactions with amine nucleophiles, like 4-(3-Oxo-4-morpholinyl)aniline, to form N-substituted pyrimidines. joac.info This reactivity is directly applicable to the synthesis of 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine, where 2-hydroxypyridine (B17775) (or its conjugate base) acts as the nucleophile to displace the chloride.
Table 2: Chlorination of 2-Hydroxy-5-bromopyrimidine
| Chlorinating Agent | Base/Additive | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| POCl₃ | Triethylamine | Toluene | 80-85°C, 6h | - | chemicalbook.comchemicalbook.com |
| POCl₃ | N,N-Dimethylaniline | - | Reflux, 4h | 75% | chemicalbook.com |
| POCl₃ | Triethylamine | Dichloromethane | Reflux, 8h | >91% (for subsequent fluorination) | google.com |
This table summarizes various reported conditions for the conversion of the hydroxyl/oxo group to a chloro group.
5-Bromo-2-iodopyrimidine is a highly useful intermediate that enables selective functionalization of the pyrimidine ring through palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for sequential couplings. rsc.org For example, a Suzuki coupling reaction can be performed selectively at the 2-position with an arylboronic acid, leaving the bromine atom at the 5-position available for a subsequent, different coupling reaction. rsc.orgrsc.org This differential reactivity provides an efficient and convergent route to complex, multi-substituted pyrimidines that are otherwise difficult to access. rsc.org
Table 3: Selective Cross-Coupling Reactions of 5-Bromo-2-iodopyrimidine
| Coupling Partner | Catalyst System | Position Reacted | Product Type | Reference |
|---|---|---|---|---|
| Arylboronic Acids | Pd-based catalyst | 2-(Iodo) | 2-Aryl-5-bromopyrimidine | rsc.orgrsc.org |
| Alkynylzincs | Pd-based catalyst | 2-(Iodo) | 2-Alkynyl-5-bromopyrimidine | rsc.org |
This table demonstrates the selective reactivity of the iodo group over the bromo group in palladium-catalyzed reactions.
O-Alkylation/Arylation Strategies for Pyridinyloxy Moiety Formation
The formation of the ether linkage between the 5-bromopyrimidine core and the pyridine (B92270) ring is the definitive step in synthesizing this compound. This is an O-arylation reaction where 2-hydroxypyridine acts as the oxygen nucleophile. 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone. wikipedia.org While classical Williamson ether synthesis conditions (a strong base to deprotonate the hydroxyl group followed by reaction with an electrophile like 2-chloro-5-bromopyrimidine) are feasible, modern methods offer greater control and milder conditions.
Recent advancements have focused on metal-free arylation reactions. Studies on the arylation of pyridin-2-ones with diaryliodonium salts have shown that the reaction's outcome—either N-arylation or O-arylation—can be controlled by the choice of base. nih.govrsc.org This provides a sophisticated strategy for selectively forming the desired C-O bond.
Table 4: Base-Dependent Selectivity in the Arylation of Pyridin-2-one
| Base | Solvent | Predominant Product | Selectivity (O:N) | Reference |
|---|---|---|---|---|
| N,N-Diethylaniline | Fluorobenzene | N-Aryl Pyridin-2-one | 1: >99 | nih.gov |
| Quinoline | Chlorobenzene | O-Aryl 2-Hydroxypyridine | >99 : 1 | nih.gov |
This table illustrates how the choice of base can dictate the regioselectivity of the arylation reaction on the ambident pyridin-2-one nucleophile.
Advanced Synthetic Approaches
The field of pyrimidine synthesis is continuously evolving, with new methods focused on improving efficiency, sustainability, and molecular diversity. Advanced approaches often utilize novel catalytic systems to construct the pyrimidine ring under mild conditions. mdpi.com For instance, a metal-free method has been developed that involves a [3+3] annulation of α,β-unsaturated ketones with amidines, followed by a visible-light-enabled photo-oxidation to form the aromatic pyrimidine ring. rsc.org This avoids the need for harsh oxidants or transition-metal catalysts. rsc.org
Other modern strategies include:
Multi-component Reactions: Tandem reactions that combine three or more starting materials in a single step, such as the ZnCl₂-catalyzed coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), offer high atom economy. organic-chemistry.org
Catalytic Dehydrogenative Annulation: Transition metal complexes, including those of iron and ruthenium, have been used to catalyze the dehydrogenative coupling of alcohols or ketones with amidines, providing access to substituted pyrimidines under aerobic conditions. mdpi.comorganic-chemistry.org
Photoredox Catalysis: Visible-light photoredox catalysis has been employed for the amination of certain precursors to generate amino pyrimidines under very mild conditions. mdpi.com
These advanced methods represent the cutting edge of heterocyclic synthesis, providing powerful tools for accessing complex molecules like this compound and its analogues with greater efficiency and environmental compatibility.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely employed for the functionalization of heteroaromatic compounds, including pyrimidine derivatives. youtube.comlibretexts.org This reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com
The general catalytic cycle of the Suzuki reaction consists of three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com The versatility of this reaction allows for the introduction of a wide array of aryl, vinyl, or alkyl groups onto the pyrimidine core.
For a substrate like this compound, the bromine atom at the C-5 position serves as an excellent handle for Suzuki coupling. This allows for the synthesis of a diverse library of 5-substituted-2-(pyridin-2-yloxy)-pyrimidine analogues. The choice of catalyst, ligands, base, and solvent is critical for optimizing the reaction yield and selectivity. harvard.edu Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. libretexts.org
Research on related dihalopyrimidines has demonstrated the feasibility and regioselectivity of such couplings. For instance, studies on 2,4-dichloropyrimidine (B19661) have shown that selective coupling can be achieved, with the choice of solvent being a critical factor for reactivity. nih.gov While direct examples for this compound are specific, the extensive literature on Suzuki couplings of bromopyrimidines supports its applicability. researchgate.netnih.gov
Table 1: Key Components in a Typical Suzuki-Miyaura Coupling Reaction
| Component | Function | Common Examples |
|---|---|---|
| Substrate | The organic halide or triflate providing one coupling partner. | Aryl bromides, Aryl chlorides, Vinyl halides |
| Organoboron Reagent | Provides the second carbon-based coupling partner. | Arylboronic acids, Boronic esters (e.g., pinacol (B44631) esters) |
| Palladium Catalyst | The transition metal that facilitates the reaction cycle. | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium center and modulates its reactivity. | Triphenylphosphine (PPh₃), SPhos, XPhos |
| Base | Activates the organoboron reagent for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Solvent | The medium for the reaction. | Toluene, Dioxane, THF, DMF, often with water |
Green Chemistry Protocols for Pyrimidine Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact. rasayanjournal.co.inpowertechjournal.com Traditional synthesis methods often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Green chemistry approaches aim to develop more sustainable alternatives by using safer solvents, renewable starting materials, catalysts, and energy-efficient methods. powertechjournal.combenthamdirect.com
Key green strategies for pyrimidine synthesis include:
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form the final product, which reduces waste and improves atom economy. powertechjournal.com
Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids can significantly reduce the environmental footprint of a synthesis. rasayanjournal.co.in
Catalysis: The use of reusable heterogeneous catalysts or biocatalysts can improve reaction efficiency and simplify product purification. powertechjournal.com
Solvent-Free Reactions: Conducting reactions without a solvent, for example by using mechanical methods like ball milling ("Grindstone Chemistry"), can eliminate solvent waste entirely. rasayanjournal.co.inresearchgate.net
These green protocols are broadly applicable to the synthesis of various pyrimidine derivatives and can be adapted for the precursors of this compound, contributing to more sustainable manufacturing processes in the chemical and pharmaceutical industries. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, including the synthesis of pyrimidine derivatives. nih.gov This method uses microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. asianpubs.orgnih.gov
The application of microwave heating has been shown to be effective for various reactions in heterocyclic chemistry, such as cyclocondensation, alkylation, and bromination. rsc.orgnih.gov For example, pyrimidine derivatives have been successfully produced by condensing chalcones with urea (B33335) under basic conditions using microwave heating. powertechjournal.com Similarly, the synthesis of 2-substituted perimidines from 1,8-diaminonaphthalene (B57835) and carboxylic acids is significantly faster and higher-yielding with microwave assistance. asianpubs.orgresearchgate.net This technology offers a highly efficient protocol for the rapid synthesis of libraries of pyrimidine analogues for research and development. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Perimidine Derivatives
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | Several hours | Moderate | asianpubs.org |
| Microwave Irradiation | Minutes | High (65-80%) | asianpubs.org |
Purification and Isolation Techniques
The purification and isolation of the final product are critical steps in any synthetic process to ensure the desired level of purity. For bromo-pyrimidine derivatives like this compound, standard laboratory techniques are employed.
Extraction: After the reaction is complete, the mixture is often quenched (e.g., with water) and the product is extracted into an appropriate organic solvent like ethyl acetate or dichloromethane. jocpr.comjoac.info The organic layers are then combined, washed (e.g., with brine), and dried. jocpr.com
Column Chromatography: This is one of the most common methods for purifying organic compounds. The crude product is loaded onto a column of silica (B1680970) gel or alumina, and a solvent system (eluent) is passed through to separate the desired compound from impurities based on differences in polarity. mdpi.comnih.gov
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solution. nih.gov For example, 2-hydroxy-5-bromopyrimidine can be recrystallized from methanol. google.com
The choice of purification method depends on the physical properties of the compound and the nature of the impurities. Often, a combination of these techniques is required to obtain a highly pure product.
Structure Activity Relationship Sar Studies of 5 Bromo 2 Pyridin 2 Yloxy Pyrimidine Derivatives
Influence of Substituents on Pyrimidine (B1678525) Ring for Biological Activity
The pyrimidine ring serves as a core component of this class of compounds, and modifications to its substituents have been shown to significantly modulate biological activity.
Role of 5-Bromo Substitution
The presence of a bromine atom at the 5-position of the pyrimidine ring is a key feature for enhancing the biological activity of these derivatives. In studies on pyrimidine analogs as potential bone anabolic agents, the introduction of a bromo group at this position was found to produce a more efficacious compound at lower doses. nih.gov Specifically, the compound N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide was identified as a highly potent agent. nih.gov This highlights the strategic importance of the 5-bromo substituent in improving the pharmacological profile. The inclusion of halogens, such as bromine, at the C-5 position of pyrimidine nucleosides is a known strategy for conferring or enhancing anticancer and antiviral properties. researchgate.net A series of novel 5-bromo-pyrimidine derivatives have also been synthesized and identified as potent Bcr/Abl tyrosine kinase inhibitors, further underscoring the significance of this particular substitution. nih.gov
Effects of Substituents at Other Pyrimidine Positions (e.g., 4, 6)
Substitutions at the 4 and 6 positions of the pyrimidine ring are crucial for tuning the biological activity. Research has demonstrated that incorporating specific aryl groups at these positions can lead to highly active compounds. For instance, the most effective bone anabolic agent identified in one study featured a 4-(4-bromophenyl) group and a 6-(2,4,5-trimethoxyphenyl) group on the pyrimidine ring. nih.gov The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) serves as a critical starting point for creating a variety of biologically active molecules, indicating that the chloro groups at these positions are valuable handles for introducing further chemical diversity. atlantis-press.com In related heterocyclic systems like pyrido[2,3-d]pyrimidines, the introduction of a wide range of substituents at the C4 position, including N-alkyl, N-aryl, O-aryl, S-aryl, and aryl groups, is a key strategy for developing potent tyrosine kinase inhibitors. nih.gov
Impact of 2-Position Modifications
The substituent at the 2-position of the pyrimidine ring plays a pivotal role in the molecule's interaction with biological targets. In the development of bone anabolic agents based on the 5-bromopyrimidine (B23866) scaffold, an N-acylated amino group at the C-2 position was found to be a component of the most potent compound. nih.gov The structure-activity relationship studies revealed that variations in the alkyl chain length of the amide at this position influenced the activity, with a hexanoyl chain (hexanamide) proving to be optimal. nih.gov
Impact of Pyridinyloxy Moiety Modifications
The pyridinyloxy portion of the molecule offers another avenue for structural modification to optimize biological activity.
Substituent Effects on the Pyridine (B92270) Ring
While direct SAR studies on the pyridinyloxy ring of the title compound are limited, valuable insights can be drawn from analogous 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives developed as anti-fibrotic agents. mdpi.comnih.govresearchgate.net In a series of these compounds, modifications were made to a carbamoyl (B1232498) group attached to the pyrimidine, while the pyridine ring itself was substituted with an ethyl nicotinate (B505614) group. The research found that the nature of the substituent on the phenylcarbamoyl moiety significantly impacted the anti-fibrotic activity.
Specifically, compounds with electron-donating or specific halogen substitutions on the phenyl ring of the carbamoyl group showed the highest potency. The data below illustrates the inhibitory concentrations (IC50) of various derivatives against immortalized rat hepatic stellate cells (HSC-T6).
| Compound | Substituent (R) on Phenylcarbamoyl | IC50 (µM) |
|---|---|---|
| 12m | p-tolyl | 45.69 |
| 12q | 3,4-difluoro | 45.81 |
| 12n | o-tolyl | 50.23 |
| 12p | p-fluorophenyl | 52.87 |
| 12k | phenyl | 60.11 |
As the table shows, the p-tolyl (12m) and 3,4-difluoro (12q) derivatives exhibited the strongest anti-fibrotic activities. nih.gov This suggests that both electron-donating groups and specific halogenation patterns on the associated aryl rings can enhance efficacy.
Structure-Activity Relationships in Specific Therapeutic Areas
The versatile scaffold of 5-bromo-2-(pyridin-2-yloxy)-pyrimidine has been the subject of extensive medicinal chemistry research, leading to the discovery of potent modulators for various biological targets. The following sections detail the structure-activity relationships (SAR) of its derivatives in key therapeutic areas.
The 5-bromo-2-(pyrimidinyl)oxy moiety is a crucial component in a class of potent dual endothelin (ET) receptor antagonists. acs.orgnih.gov Research leading to the discovery of Macitentan, an orally active dual ET receptor antagonist, provides significant insight into the SAR of this chemical series. acs.orgnih.gov The primary goal was to develop antagonists with improved potency over existing drugs like bosentan. nih.gov
Initial studies demonstrated that introducing a pyrimidine ring to the ethylene (B1197577) glycol moiety of a lead compound significantly enhanced affinity for both ETA and ETB receptors. acs.org Specifically, the presence of the 5-bromo-pyrimidine residue on the ethylene glycol linker was a key feature for high potency. acs.org
Further SAR studies explored modifications at various positions of the core structure while keeping the 5-bromo-pyrimidine group constant. Key findings include:
Substitution on the Core Pyrimidine: While various substituents were tolerated in the 5-position of the core pyrimidine, any substitution at the 4 and/or 6 positions was detrimental to the compound's affinity for ET receptors. acs.org
5-Position of the Appended Pyrimidine: Compared to an unsubstituted pyrimidine, the introduction of a 5-bromo or 5-chloro substituent led to a marked improvement in ETA receptor affinity. acs.org Other groups like 5-methoxy, 5-methylthio, and 5-trifluoromethyl also resulted in similarly enhanced ETA affinity. acs.org However, a 5-methyl group was less potent. acs.org
Phenyl Ring Substitution: A phenyl ring directly attached to the core pyrimidine was investigated. While an unsubstituted phenyl ring did not affect ETA affinity, it caused a significant loss of activity at the ETB receptor. acs.org Introducing a para-substituent like chlorine, bromine, or a methyl group significantly improved affinity for both receptors. acs.org Larger alkyl groups at this position did not offer further improvement and reduced the potential to block the ETB receptor. acs.org
The pyrimidine scaffold is recognized for its potential in developing anti-fibrotic agents. mdpi.comresearchgate.net While direct SAR studies on this compound for anti-fibrosis are limited, research on structurally related 2-(pyridin-2-yl) pyrimidine derivatives provides valuable insights. mdpi.comresearchgate.net In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their ability to inhibit proliferation in rat hepatic stellate cells (HSC-T6), a key cell type in liver fibrosis. mdpi.comresearchgate.net
The general structure involved a central pyrimidine ring linked to a pyridine ring at the 2-position. Modifications were focused on the 5-position of the pyrimidine ring, which was functionalized with a carboxamide group bearing various substituted phenyl rings. mdpi.com
Key findings from this research include:
Fourteen compounds were identified with better anti-fibrotic activity than the reference drug Pirfenidone. mdpi.comresearchgate.net
The most potent compounds were ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), with IC50 values of 45.69 µM and 45.81 µM, respectively. mdpi.comresearchgate.net
This suggests that electron-donating groups (like the p-tolyl in 12m) and electron-withdrawing groups (like the 3,4-difluoro in 12q) on the terminal phenyl ring can both lead to high potency. mdpi.com These compounds were effective at inhibiting collagen expression and the content of hydroxyproline (B1673980) in the cell culture medium. researchgate.net
Another related study on 5-substituent-2(1H)-pyridone derivatives also highlighted the importance of the substituent at the 5-position for anti-fibrosis activity, with compound 5b showing potency 34 times that of the control. nih.gov
The pyrimidine nucleus is a cornerstone in the development of anticancer and antimicrobial agents. thepharmajournal.comnih.govresearchgate.net The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring. nih.gov
Anticancer Activity: For pyridine and pyrimidine derivatives, certain structural features enhance antiproliferative activity. The presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups are often beneficial. nih.gov Conversely, bulky groups or halogen atoms can sometimes decrease antiproliferative effects. nih.gov However, in some series, halogen substitutions like chlorine can be influential for activity. researchgate.net For instance, in a series of 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives, the presence of electron-donating groups like NH2 and electron-withdrawing groups like Cl at the ortho- and para-positions of a ring was found to be highly influential for anticancer activity. researchgate.net The introduction of a fluorine atom can also remarkably improve the properties of heterocyclic compounds. nih.gov
Antimicrobial Activity: In the context of antimicrobial activity, a series of 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives were synthesized. thepharmajournal.com This highlights that a bromo-pyrimidine core is a viable starting point for developing antimicrobial agents. The derivatization of the amino group with various sulfonyl chlorides led to compounds with significant antibacterial activity. thepharmajournal.com Another study on 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives reported strong antibacterial activities against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VREs). thepharmajournal.com
The interaction between serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) systems is a critical area of research for treating neuropsychiatric disorders. nih.gov Pyrimidine-containing compounds have been identified as modulators of serotonin receptors, particularly the 5-HT2 and 5-HT7 subtypes. google.com The modulation of dopamine release is often an indirect consequence of activity at serotonin receptors. For example, 5-HT2A receptors can facilitate dopamine release, while 5-HT2C receptors often have an inhibitory effect. nih.govnih.gov
SAR studies on novel pyrido[1,2-c]pyrimidine (B1258497) derivatives explored their dual activity as selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor ligands. mdpi.com These studies investigated how various substituents on the aryl ring and the degree of saturation in the pyrido[1,2-c]pyrimidine core affect binding affinity. mdpi.com Key takeaways from these and related studies suggest:
The core heterocyclic system (e.g., pyrido[1,2-c]pyrimidine) is crucial for establishing interactions with the receptors.
Substituents on aryl moieties attached to the core can significantly tune the affinity and selectivity for different receptor subtypes (e.g., 5-HT1A, 5-HT2A, D2). mdpi.com
The length and nature of the linker connecting the core to other pharmacophoric elements, such as a piperidine (B6355638) or piperazine (B1678402) ring, are critical for optimizing activity.
While direct SAR for this compound on these targets is not extensively documented, the general principles derived from related pyrimidine and pyridopyrimidine series suggest that modifications to both the pyridine and pyrimidine rings would be essential for tuning its activity and selectivity towards specific dopamine and serotonin receptor subtypes.
Rational Design Principles based on SAR
The development of novel derivatives of this compound is guided by rational design principles derived from accumulated SAR data. These principles aim to optimize potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping and Bioisosteric Replacement: A common strategy involves keeping a key pharmacophore, such as the this compound moiety, and modifying other parts of the molecule. Bioisosteric replacement of functional groups can improve properties without losing affinity. For example, in the development of P2Y14 receptor antagonists, replacing a charged piperidine group with non-basic isoxazole (B147169) bioisosteres was explored to improve drug-like properties. nih.gov
Structure-Based and Ligand-Based Design: Computational tools are integral to modern drug design.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) help to build predictive models that correlate the 3D properties (steric, electrostatic, hydrophobic fields) of molecules with their biological activity. mdpi.com These models can then guide the design of new compounds with enhanced potency.
Molecular Docking: Docking studies help visualize how a ligand fits into the binding site of a target protein. nih.gov This allows for the rational design of modifications that can enhance key interactions (e.g., hydrogen bonds, hydrophobic interactions) and improve affinity and selectivity, as seen in the design of PI3K/mTOR inhibitors. nih.govmdpi.com
Exploitation of Substituent Effects: SAR data consistently shows that small modifications can lead to large changes in activity. Rational design involves systematically exploring the effect of substituents at different positions. For example, in the design of endothelin receptor antagonists, it was found that specific substitutions at the para-position of a phenyl ring were crucial for dual receptor affinity. acs.org
Molecular Hybridization: This strategy involves combining structural motifs from different known active compounds to create a new hybrid molecule with potentially synergistic or improved activity. This approach was used in designing novel anti-fibrosis agents by combining fragments of similarly active small molecules. researchgate.net
By integrating these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound core to develop novel therapeutic agents for a range of diseases.
Pharmacological Activities and Therapeutic Potential of 5 Bromo 2 Pyridin 2 Yloxy Pyrimidine
Antineoplastic and Cytotoxic Activities
The pyrimidine (B1678525) nucleus is a cornerstone in the development of anticancer agents, largely due to its structural similarity to the nucleobases of DNA and RNA, allowing for interference in cancer cell proliferation. researchgate.netekb.eg Pyridine (B92270) and pyrimidine derivatives are integral to numerous FDA-approved cancer therapies. arabjchem.org Research into hybrid molecules containing both scaffolds has revealed significant cytotoxic potential against various human cancer cell lines. arabjchem.orgnih.gov These compounds can induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.gov For instance, certain novel pyridine-urea derivatives have been shown to trigger apoptosis in colon cancer cells by modulating the expression of key regulatory proteins like Bcl-2 and Bax. nih.gov
Derivatives containing the pyridine-pyrimidine core have demonstrated efficacy across a spectrum of cancer types. Studies on related compounds provide insight into the potential of 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine. For example, novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas showed potent activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with IC₅₀ values comparable to the standard chemotherapeutic drug Doxorubicin. nih.gov Similarly, pyridine and pyrimidine hybrids have been synthesized and tested against melanoma, with some compounds exhibiting strong antiproliferative activity at low micromolar concentrations. nih.gov Other related thienopyrimidine derivatives have shown high potency against breast cancer cell lines, including MDA-MB-231 and MCF-7. researchgate.net
Table 1: Cytotoxic Activity of Related Pyridine and Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 1-(2-Methyl-6-(4-chlorophenyl)pyridin-3-yl)-3-phenylurea (5l) | HCT-116 (Colon) | 2.71 µM | nih.gov |
| 1-(2-Methyl-6-(4-chlorophenyl)pyridin-3-yl)-3-phenylurea (5l) | A549 (Lung) | 3.22 µM | nih.gov |
| Pyridine analog (16b) | A375 (Melanoma) | 1.85 µM | nih.gov |
| Benzo nih.govnih.govthiazolo[1,2-a]pyrimidine derivative (118a) | MDA-MB-231 (Breast) | 0.58 µM | researchgate.net |
| Benzo nih.govnih.govthiazolo[1,2-a]pyrimidine derivative (118a) | MCF-7 (Breast) | 1.58 µM | researchgate.net |
The androgen receptor (AR) is expressed in 60-90% of breast cancers, making it a compelling therapeutic target. nih.govmdpi.com The role of AR is context-dependent; it can act as a tumor suppressor in estrogen receptor-positive (ER+) breast cancer, while potentially promoting tumor growth in ER-negative cases. mdpi.com This duality makes AR modulation a promising strategy. While direct studies on this compound are lacking, the adaptability of the pyridine-pyrimidine scaffold makes it a candidate for designing AR modulators. The clinical utility of such drugs may depend on the relative expression levels of AR and ER, often expressed as the AR/ER ratio. nih.gov Research has shown that AR agonists can suppress tumor growth in AR-high models, whereas AR antagonists may be more effective in tumors with a low AR/ER ratio. nih.gov
Antimicrobial and Antifungal Efficacy
Pyrimidine derivatives are well-established as a class of compounds with a broad spectrum of antimicrobial activity. innovareacademics.in Their structural versatility allows for modifications that can enhance potency against various pathogens. innovareacademics.in Compounds incorporating pyridine and pyrimidine motifs have been successfully developed as antibacterial and antifungal agents. nih.gov For example, a series of novel 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives demonstrated potent antibacterial activity against clinically significant methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs), with MIC values of 2 mg/mL. thepharmajournal.com Other synthesized pyrimidine analogs have shown excellent activity against a range of microbes, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans, Aspergillus flavus). nih.gov
Table 2: Antimicrobial Activity of Related Pyrimidine Derivatives
| Derivative Class | Pathogen | Activity (MIC) | Reference |
| 2,4-disubstituted-6-thiophenyl-pyrimidines | MRSA | 2 µg/mL | thepharmajournal.com |
| 2,4-disubstituted-6-thiophenyl-pyrimidines | VREs | 2 µg/mL | thepharmajournal.com |
| Pyrimidopyrimidine analogs (3a, 3b, 3d, 4a-d) | S. aureus, B. subtilis, E. coli | Excellent Activity | nih.gov |
| Pyrimidopyrimidine analogs (3a, 3b, 3d, 4a-d) | C. albicans, A. flavus | Excellent Activity | nih.gov |
Activity was compared to reference drugs ampicillin (B1664943) and clotrimazole, but specific MIC values were not provided in the abstract.
Antiviral Properties
The pyrimidine scaffold is a key component of many antiviral drugs. Brivudine, or (E)-5-(2-bromovinyl)-2'-deoxyuridine, is a bromo-pyrimidine derivative with potent activity against several herpesviruses, including herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov The antiviral spectrum of such compounds can be broad, inhibiting a range of DNA viruses. nih.gov The mechanism often involves the inhibition of viral replication. nih.gov
In the search for treatments for COVID-19, pyridine and pyrimidine have been identified as privileged fragments for the design of inhibitors targeting key viral proteins. nih.gov One of the most promising targets is the SARS-CoV-2 main protease (Mpro or 3CLpro), which is essential for viral replication. news-medical.netfrontiersin.org In silico and in vitro studies have shown that pyrimidine-based molecules can fit into the active site of this enzyme, inhibiting its function. nih.gov For example, one pyridine derivative demonstrated an IC₅₀ value of 0.50 µM against SARS-CoV-2 Mpro. nih.gov Another promising strategy involves combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogues like remdesivir, which has been shown to create a synergistic effect that reduces viral replication. nih.gov
Anti-Fibrotic Effects
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix components, leading to organ damage. A study focused on novel 2-(pyridin-2-yl) pyrimidine derivatives revealed their potential as anti-fibrotic agents. nih.gov The research involved synthesizing a library of these compounds and evaluating their ability to inhibit the proliferation of hepatic stellate cells (HSC-T6), which are key mediators of liver fibrosis. nih.gov Several of the synthesized compounds exhibited more potent anti-fibrotic activity than the approved anti-fibrotic drug Pirfenidone. nih.gov The most active compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, effectively inhibited collagen expression and hydroxyproline (B1673980) content, indicating their potential for development as novel anti-fibrotic drugs. nih.gov
Table 3: Anti-Fibrotic Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives Against HSC-T6 Cells
| Compound | Activity (IC₅₀) | Reference |
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | 45.69 µM | nih.gov |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | 45.81 µM | nih.gov |
Immunomodulatory and Anti-inflammatory Activities
The pyrimidine nucleus is integral to a class of compounds known for their anti-inflammatory and immunomodulatory effects. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of key inflammatory mediators. nih.gov These compounds can suppress the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which in turn reduces the production of prostaglandins (B1171923) like PGE₂. nih.govnih.gov
Research has shown that certain pyrimidine derivatives can inhibit the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov For instance, some pyridinyl pyrimidine analogs have demonstrated potent suppression of these cytokines in human whole blood and peripheral blood mononuclear cells. nih.gov Furthermore, studies on other brominated compounds have highlighted potential immunomodulatory activity on T lymphocytes by regulating the balance of CD4+ T cell subsets through the activation of the mitogen-activated protein kinase (MAPK) pathway, though these were distinct molecular structures. nih.gov
Table 1: Anti-inflammatory and Immunomodulatory Activities of Related Pyrimidine Derivatives
| Activity | Mechanism/Target | Compound Class | Key Findings | Citation |
|---|---|---|---|---|
| Anti-inflammatory | COX-1/COX-2 Inhibition | Pyrimidine Derivatives | Certain derivatives show selective inhibition of COX-2, reducing prostaglandin (B15479496) synthesis. | nih.govnih.gov |
| Anti-inflammatory | Cytokine Suppression (TNF-α, IL-1β) | Pyridinyl Pyrimidine Analogs | Demonstrated significant suppression of pro-inflammatory cytokine release. | nih.gov |
| Immunomodulatory | T-lymphocyte regulation (MAPK pathway) | Dibromo-trihydroxydiphenylmethanone (related brominated compound) | Promoted T lymphocyte proliferation and modulated CD4+/CD8+ ratio. | nih.gov |
Potential in Neurological Disorders (e.g., Anti-Alzheimer's, Anti-Parkinson's, Antidepressant, Anticonvulsant)
The pyrimidine scaffold is actively being investigated for its therapeutic potential in a range of neurological disorders. For Alzheimer's disease, various substituted pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme central to the disease's pathology. nih.gov Some of these compounds have shown profiles comparable to the standard drug donepezil (B133215) in preclinical studies. nih.gov Other pyrimidine-based molecules have been explored as γ-secretase modulators, which are of interest for their potential to reduce the production of amyloid-β peptides. nih.govsemanticscholar.org
In the context of Parkinson's disease, novel pyrrolopyrimidine derivatives have been identified as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase implicated in the pathogenesis of the disease. nih.gov The development of LRRK2 inhibitors is a significant area of research for neuroprotective therapies in Parkinson's and other neurodegenerative conditions like amyotrophic lateral sclerosis (ALS). nih.gov Although research into antidepressant or anticonvulsant activities of compounds directly related to this compound is not prominent, the broad neuroactive potential of the pyrimidine class suggests a possible area for future investigation.
Table 2: Potential of Related Pyrimidine Derivatives in Neurological Disorders
| Disorder | Target/Mechanism | Compound Class | Key Findings | Citation |
|---|---|---|---|---|
| Alzheimer's Disease | Acetylcholinesterase Inhibition | Substituted Pyrimidine Derivatives | Some derivatives displayed excellent anti-Alzheimer's profiles in behavioral and biochemical studies. | nih.gov |
| Alzheimer's Disease | γ-secretase Modulation | Piperazinyl Pyrimidines | Potent and selective inhibition of Aβ42 production over Notch cleavage. | nih.govsemanticscholar.org |
| Parkinson's Disease | LRRK2 Kinase Inhibition | Pyrrolopyrimidines | Identified as potential therapeutic agents for diseases associated with LRRK2 kinase activity. | nih.gov |
Other Reported Biological Activities (e.g., Antihypertensive, Antiplatelet, Antidiabetic, Antitubercular, Antioxidant)
The versatility of the pyrimidine scaffold is evident from the wide array of other biological activities reported for its derivatives.
Antihypertensive and Antiplatelet: The 5-bromopyrimidine (B23866) moiety is a crucial component of Macitentan, an orally active, potent dual endothelin (ET) receptor antagonist. acs.orgnih.gov By blocking both ETₐ and ETₑ receptors, Macitentan demonstrates significant antihypertensive properties. acs.orgnih.gov Studies on other classes of pyrimidine derivatives have also revealed vasodilatory effects, mediated through calcium channel antagonism, as well as antiplatelet activity. nih.gov
Antidiabetic: Pyrimidine derivatives are being explored as novel treatments for diabetes mellitus. bohrium.com Research has identified certain 4-phenoxypyrimidine-5-carboxamide derivatives as potent agonists of the TGR5 receptor, which leads to a significant glucose-lowering effect in preclinical models. nih.gov Other pyrimidine-based compounds have been investigated for their ability to inhibit enzymes like α-amylase. mdpi.com
Antitubercular: In the search for new drugs to combat Mycobacterium tuberculosis, the pyrimidine core has emerged as a promising scaffold. nih.govnih.gov Several pyrimidine-containing compounds have entered clinical trials, highlighting the potential of this chemical class to address drug-resistant tuberculosis. nih.gov
Antioxidant: A number of pyrimidine derivatives have been reported to possess antioxidant properties. researchgate.net They can act as free radical scavengers and inhibitors of lipid peroxidation. nih.govmdpi.com For example, certain pyrimidine acrylamides have shown potent inhibition of lipid peroxidation, and some phenethyl-5-bromopyridyl thiourea (B124793) compounds have demonstrated dual anti-HIV and antioxidant activities. nih.govmdpi.com
Table 3: Other Biological Activities of Molecules Containing the Pyrimidine or 5-Bromopyrimidine Moiety
| Activity | Mechanism/Target | Compound Example/Class | Key Findings | Citation |
|---|---|---|---|---|
| Antihypertensive | Dual Endothelin Receptor (ETₐ/ETₑ) Antagonism | Macitentan (contains 5-bromopyrimidin-2-yloxy) | Potent antagonist with high in vivo efficacy. | acs.orgnih.gov |
| Antiplatelet | Inhibition of platelet aggregation | Pyrimidinetrione Derivatives | Demonstrated inhibition of human platelet aggregation. | nih.gov |
| Antidiabetic | TGR5 Agonism | 4-Phenoxypyrimidine-5-carboxamide Derivatives | Potent and orally efficacious agonists with glucose-lowering effects. | nih.gov |
| Antitubercular | Various/Undisclosed | Pyrimidine Analogs | Demonstrated in vitro efficacy against M. tuberculosis. | nih.govnih.gov |
| Antioxidant | Free Radical Scavenging / Lipid Peroxidation Inhibition | Pyrimidine Acrylamides | Showed potent inhibition of lipid peroxidation. | mdpi.com |
Preclinical Efficacy Studies (In vivo models)
The therapeutic potential of compounds containing the 5-bromopyrimidine moiety has been validated in several preclinical in vivo models. The most notable example is Macitentan, which incorporates the 5-bromo-2-pyrimidinyl)oxy group. acs.org In preclinical studies using hypertensive Dahl salt-sensitive rats, Macitentan demonstrated excellent pharmacokinetic properties and high in vivo efficacy, significantly lowering blood pressure. acs.orgnih.gov These robust preclinical findings supported its progression through clinical trials for pulmonary arterial hypertension. nih.gov
In other therapeutic areas, in vivo studies have also been crucial. For instance, novel substituted pyrimidine derivatives designed as anti-Alzheimer's agents were subjected to behavioral and biochemical studies in animal models, with select compounds showing an excellent therapeutic profile compared to donepezil. nih.gov Similarly, the antihypertensive potential of certain pyrimidinetrione derivatives was confirmed in deoxycorticosterone acetate-salt induced hypertensive rats, where the compounds reduced blood pressure and normalized renal functions. nih.gov
Table 4: Preclinical In Vivo Studies of Related Pyrimidine Derivatives
| Therapeutic Area | Compound/Class | Animal Model | Key In Vivo Findings | Citation |
|---|---|---|---|---|
| Hypertension | Macitentan | Dahl salt-sensitive rats | Showed high efficacy in lowering blood pressure. | acs.orgnih.gov |
| Alzheimer's Disease | Substituted Pyrimidine Derivatives | Not specified | Compounds displayed excellent profiles in behavioral and biochemical studies. | nih.gov |
| Hypertension | Pyrimidinetrione Derivatives | Deoxycorticosterone acetate-salt rats | Reduced blood pressure and showed reno-protective effects. | nih.gov |
| Antidiabetic | 4-Phenoxypyrimidine-5-carboxamide derivative (23g) | db/db mice and ICR mice | A single oral dose significantly reduced blood glucose levels and improved glucose tolerance. | nih.gov |
Molecular Mechanisms and Biological Targets
Identification of Key Biological Targets
The 5-bromo-2-pyrimidinyl-oxy moiety is a crucial structural feature of Macitentan, a potent, orally active dual antagonist of endothelin receptors (ETA and ETB). nih.govdrugbank.com Endothelins are peptides that mediate a range of physiological effects, including potent vasoconstriction and cell proliferation, by binding to ETA and ETB receptors located on the surface of various cell types. wikipedia.orgbldpharm.com The pathological overactivity of the endothelin system is implicated in conditions such as pulmonary arterial hypertension. nih.govnih.gov
The discovery of Macitentan was the result of a medicinal chemistry program that aimed to improve upon earlier endothelin receptor antagonists like bosentan. drugbank.com Researchers found that introducing a pyrimidine (B1678525) ring to the ethylene (B1197577) glycol moiety of a parent compound improved the affinity for both ETA and ETB receptors significantly. nih.gov Specifically, the incorporation of a 5-bromo-pyrimidine residue at the ethylene glycol linker was a key step in the development of a series of potent antagonists. nih.gov
Macitentan, which contains the 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine core structure, emerged as a highly effective dual inhibitor. drugbank.com Its activity is quantified by its half-maximal inhibitory concentration (IC50) values, which were determined in binding assays using membranes from Chinese hamster ovary (CHO) cells that express recombinant human ETA or ETB receptors. nih.gov
Table 1: In Vitro Activity of Macitentan at Endothelin Receptors
| Receptor Subtype | IC50 (nM) |
| ETA | 0.5 |
| ETB | 391 |
| Data sourced from Bolli et al., (2012). IC50 values represent the concentration of the compound required to inhibit 50% of the binding of the natural ligand to the receptor. |
The data demonstrates that the molecular structure containing the this compound group is a potent inhibitor of the ETA receptor and maintains significant affinity for the ETB receptor, making it an effective dual antagonist. nih.govdrugbank.com
A review of the current scientific literature does not indicate that this compound directly targets or inhibits Collagen Type I Alpha 1 (COL1A1) or Collagen Prolyl 4-Hydroxylases.
There is no scientific evidence in the available literature to suggest that this compound has direct inhibitory or binding activity at dopamine (B1211576) or serotonin (B10506) receptors.
Based on a review of published research, there is no evidence to suggest that this compound acts as an inhibitor of protein kinases such as Checkpoint Kinase 1 (CHK1).
A survey of the scientific literature reveals no data to support the role of this compound as an inhibitor of Topoisomerase I or Topoisomerase II.
There is no information available in the scientific literature to indicate that this compound functions as a microtubule inhibitor.
Pyrimidine De Novo Synthesis Inhibition
The de novo synthesis of pyrimidines is a fundamental cellular process required for the production of DNA, RNA, and other essential biomolecules. This pathway is a known target for various therapeutic agents, particularly in cancer chemotherapy. While there is no direct evidence to suggest that this compound is an inhibitor of pyrimidine de novo synthesis, its core structure as a pyrimidine derivative warrants a theoretical consideration of this mechanism.
Inhibitors of this pathway often function by mimicking the natural substrates or allosteric regulators of the key enzymes involved. A well-known example is 5-fluorouracil, a pyrimidine analog that disrupts the synthesis of thymidine (B127349), a crucial component of DNA. The pyrimidine scaffold of this compound could theoretically allow it to interact with enzymes in this pathway, although specific inhibitory activity has not been reported.
Elucidation of Signaling Pathways Modulation
The modulation of cellular signaling pathways is a hallmark of many modern therapeutics. The following sections explore the potential for this compound to influence key pathways involved in cell fate and proliferation, based on the activities of related compounds.
The cell cycle is a tightly controlled process that governs cell division. Its dysregulation is a common feature of diseases like cancer, making it a prime target for drug development. Pyrimidine and purine (B94841) analogues are known to interfere with the cell cycle, often by disrupting DNA synthesis. While no specific studies have detailed the effect of this compound on cell cycle regulation, the activity of other brominated pyrimidine derivatives provides some insight. For instance, the thymidine analogue 5-bromo-2'-deoxyuridine (B1667946) can be incorporated into DNA during the S-phase, and at high doses, it has been shown to interfere with cell cycle dynamics. nih.gov However, it is crucial to note that this is a different compound, and similar effects cannot be assumed for this compound without direct experimental evidence.
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism for many anticancer drugs. Research into derivatives of 5-bromopyrimidine (B23866) has shown promise in this area. For example, a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as novel inhibitors of ULK1 kinase. nih.gov Inhibition of ULK1 can block autophagy and subsequently induce apoptosis in non-small cell lung cancer cells. nih.gov While these findings highlight the potential of the 5-bromopyrimidine scaffold in inducing apoptosis, it is not yet known if this compound shares this activity.
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a significant strategy in cancer therapy. Currently, there is no available research linking this compound to the inhibition of angiogenesis. Studies on other brominated heterocyclic compounds, such as 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, have demonstrated anti-angiogenic properties. nih.govsigmaaldrich.com However, these compounds belong to a different chemical class (indoles), and their activities cannot be directly extrapolated to pyrimidine derivatives.
Ligand-Receptor Interaction Analysis
The interaction of a compound with specific receptors is a primary determinant of its pharmacological effect. While direct ligand-receptor binding studies for this compound are not publicly available, the development of the drug Macitentan offers valuable insights. Macitentan, an orally active, potent dual endothelin receptor antagonist, contains a [2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy] moiety. acs.orgsigmaaldrich.com The discovery of Macitentan demonstrates that a molecule containing a 5-bromopyrimidinyl-oxy group can be designed to bind with high affinity to specific receptors. acs.org This suggests that the this compound scaffold could be a viable starting point for designing new receptor ligands. However, the specific receptor-binding profile of this compound itself remains to be determined.
Polypharmacology and Multi-target Approaches
Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized aspect of drug action. This can lead to enhanced therapeutic efficacy or, conversely, to off-target side effects. There is currently no information available to suggest that this compound has been investigated from a polypharmacological or multi-target perspective. The development of such a profile would require extensive screening against a wide range of biological targets.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the intrinsic properties of molecules. These calculations explore the relationship between a molecule's three-dimensional structure and its electronic properties, such as charge distribution and orbital energies. youtube.com For pyrimidine (B1678525) and pyridine (B92270) derivatives, DFT has been employed to investigate molecular structures, vibrational frequencies, and electronic properties. nih.gov
Studies on related bromo-pyrimidine compounds, such as 5-bromouracil (B15302) derivatives, have utilized semi-empirical quantum-chemical calculations to analyze structure and molecular descriptors. researchgate.net Such analyses help in understanding the fundamental characteristics of the molecule, which can influence its reactivity and interactions. researchgate.net DFT calculations can determine optimized geometrical parameters, thermochemical properties, and global reactivity descriptors, offering a comprehensive view of the molecule's stability and reactivity. For example, in studies of similar heterocyclic systems, DFT at the B3LYP/6-311++G(d,p) level of theory is commonly used to compute these properties. The insights gained from these computational methods are crucial for rational drug design and for explaining the structure-activity relationships observed experimentally. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is frequently used to understand how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or enzyme. nih.gov For derivatives of pyrimidine and pyridine, molecular docking has been instrumental in identifying them as potential inhibitors for various therapeutic targets, including those involved in cancer. nih.govjocpr.comnih.gov These simulations help to elucidate the binding modes of the compounds within the active sites of enzymes like Thymidylate Synthase, VEGFR-2, and EGFR, which are crucial in cancer pathology. nih.govjocpr.comnih.gov
A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and the specific binding mode of a ligand within a protein's active site. d-nb.info Studies on various pyrimidine derivatives have shown that these compounds can achieve stable conformations within the binding pockets of their target enzymes. nih.gov For instance, in a study of indole (B1671886) derivatives targeting the VEGFR tyrosine kinase domain, compounds were evaluated based on their energy interactions, with one derivative exhibiting a binding energy of -8.02 kcal/mol. d-nb.info The docking process involves generating multiple possible orientations (poses) of the ligand and scoring them to identify the most favorable binding mode. jocpr.com This information is critical for understanding the structural basis of a compound's activity and for designing new derivatives with improved potency. nih.gov
Table 1: Example of Molecular Docking Results for Pyrimidine/Pyridine Derivatives Against Various Targets Note: This table is a composite representation based on findings for various pyrimidine and pyridine derivatives, not exclusively 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine.
| Target Enzyme | Compound Type | Best Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| VEGFR Tyrosine Kinase | Indole Hydrazone Derivative | -8.02 | d-nb.info |
| Thymidylate Synthase | Pyridine/Pyrimidine Derivative | Not Specified | jocpr.com |
| Mer Kinase | Pyridine/Pyrimidine Analog | Not Specified | nih.gov |
| H-RAS-GTP | Pyrimidine-2-thione Derivative | Not Specified | nih.gov |
Molecular docking simulations are crucial for identifying the specific amino acid residues within a protein's active site that interact with a ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are fundamental to the stability of the ligand-protein complex. nih.govd-nb.info For example, docking studies of 5-bromoindole (B119039) derivatives with the VEGFR tyrosine kinase revealed a hydrogen bond with Asp1046 and multiple pi-alkyl interactions with residues like Val848, Leu1035, and Ala866. d-nb.info In another study focusing on Mer kinase inhibitors, docking identified key hydrogen bonding and hydrophobic interactions that govern the binding of pyridine/pyrimidine compounds. nih.gov Similarly, computational analyses of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) interacting with the ACE2 receptor have identified key residues such as Q493, Y505, and N501 as interaction hotspots. nih.govchemrxiv.org Understanding these specific interactions provides a detailed roadmap for optimizing ligand design to enhance binding affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their activity. nih.gov For pyrimidine derivatives, QSAR studies have been conducted to develop models that can predict their inhibitory activity against targets like VEGFR-2. nih.gov
These models are built using a "training set" of compounds with known activities and then validated using a "test set". nih.gov Statistical parameters such as the coefficient of determination (R²), cross-validated correlation coefficient (q² or Q²), and root mean square error (RMSE) are used to assess the model's performance and predictive power. nih.gov For instance, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors reported an R² value of 0.889 for a multiple linear regression (MLR) model and 0.998 for an artificial neural network (ANN) model, indicating a strong correlation. nih.gov The insights from QSAR contour maps can guide the modification of substituents on the pyrimidine core to design more potent inhibitors. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide detailed information on the stability of a ligand-protein complex, conformational changes, and the dynamics of key interactions. nih.govrsc.org For pyridine and pyrimidine-containing inhibitors, MD simulations have been used to investigate their binding stability with targets like cyclin-dependent kinases (CDKs) and the Janus kinase 3 (JAK3) protein. nih.govopenrepository.com
These simulations can confirm the stability of docking poses and validate binding affinity calculations. openrepository.com For example, a 500ns MD simulation was used to confirm the stability of newly designed inhibitors within the JAK3 binding site. openrepository.com MD studies can also reveal subtle but critical dynamic behaviors, such as the "flipping-out" mechanism of a tyrosine residue in CDK4 when bound to a pyrido[2,3-d]pyrimidin-7-one inhibitor, or the crucial role of a bridged water molecule in mediating protein-ligand interactions. nih.gov These dynamic insights are often inaccessible through static docking studies alone and are vital for a comprehensive understanding of molecular recognition. rsc.org
ADMET Prediction and Pharmacokinetic Modeling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.govopenrepository.com By predicting these properties computationally, researchers can prioritize compounds with more favorable drug-like profiles, reducing the likelihood of late-stage failures. d-nb.info Various online servers and software are used to calculate properties like intestinal absorption, cytochrome P450 (CYP) inhibition, hepatotoxicity, and carcinogenicity. d-nb.infonih.gov
Studies on pyrimidine and pyridine derivatives have utilized these tools to evaluate their potential as drug candidates. nih.govjocpr.com For example, ADMET predictions for a set of 5-bromoindole hydrazone derivatives indicated adequate absorption levels, no predicted inhibition of cytochrome P450, and no in silico hepatotoxicity. d-nb.info Similarly, predictions for certain sulfonamide-pyridine derivatives were performed to assess their ADME and toxicity profiles. nih.gov This early-stage computational screening helps to identify and filter out compounds with potential pharmacokinetic liabilities. openrepository.com
Table 2: Representative In Silico ADMET Properties Predicted for Pyrimidine/Pyridine Derivatives Note: This table compiles typical ADMET parameters and findings from studies on various pyrimidine and pyridine derivatives, not exclusively this compound.
| Property | Predicted Outcome | Significance | Reference |
|---|---|---|---|
| Intestinal Absorption | Adequate/High | Predicts oral bioavailability | d-nb.info |
| Cytochrome P450 Inhibition | Non-inhibitor | Low risk of drug-drug interactions | d-nb.info |
| Hepatotoxicity | Negative/Low risk | Indicates potential for liver damage | d-nb.infonih.gov |
| Carcinogenicity | Negative | Predicts cancer-causing potential | nih.gov |
| Mutagenicity | Non-Mutagen | Predicts potential to cause DNA mutations | nih.gov |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-bromouracil |
| 5-bromoindole-2-carboxylic acid hydrazone |
| furopyrimidine |
| thienopyrimidine |
| pyrido[2,3-d]pyrimidin-7-one |
| pyrimidine-2-thione |
| sulfonamide-pyridine |
Due to the absence of specific scientific literature detailing the conformational analysis and energetic profiles of this compound in the provided search results, a detailed article on this specific topic cannot be generated at this time. The search results yielded information on related bromo-pyrimidine and bromo-pyridine derivatives, but not on the exact compound of interest.
To generate the requested article, it would be necessary to first find studies that have performed these specific computational analyses on this compound.
Advanced Characterization and Structural Analysis
Spectroscopic Investigations
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine, mass spectrometry provides crucial data for its identification and characterization by revealing its molecular mass and characteristic fragmentation patterns.
Detailed research findings on the mass spectrometry of this compound are not extensively available in the public domain. However, a theoretical analysis of its mass spectrum can be predictive of the results expected from experimental analysis. The chemical structure of this compound allows for the prediction of its molecular ion peak and the isotopic pattern arising from the presence of a bromine atom.
Soft ionization techniques, such as electrospray ionization (ESI), would likely be employed to generate the molecular ion with minimal fragmentation. acdlabs.com The molecular formula of this compound is C₉H₆BrN₃O. The presence of bromine is a key feature in the mass spectrum, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+2 peak that is nearly equal in intensity to the molecular ion peak (M+).
The expected molecular ion peaks for this compound are detailed in the table below.
| Ion | Calculated m/z | Relative Abundance (%) |
| [M(⁷⁹Br)+H]⁺ | 265.9821 | ~100 |
| [M(⁸¹Br)+H]⁺ | 267.9799 | ~97.5 |
| This interactive table provides the theoretical mass-to-charge ratios for the protonated molecular ions of this compound, reflecting the isotopic distribution of bromine. |
Under conditions that induce fragmentation (e.g., collision-induced dissociation in tandem mass spectrometry), the molecule is expected to break at its most labile bonds. The ether linkage between the pyrimidine (B1678525) and pyridine (B92270) rings is a likely site of initial cleavage. This would lead to the formation of several characteristic fragment ions.
Potential fragmentation pathways could include the loss of the pyridin-2-yloxy group or the 5-bromopyrimidine (B23866) moiety. The specific fragmentation pattern would be instrumental in confirming the structure of the molecule.
Future Perspectives and Research Directions
Design and Synthesis of Next-Generation Analogues
The core structure of 5-bromo-2-(pyridin-2-yloxy)-pyrimidine is a key building block in the synthesis of complex molecules with significant biological activity. Research has shown that modifications to this scaffold can lead to compounds with enhanced potency and optimized pharmacokinetic profiles.
A notable example is the development of Macitentan, a dual endothelin receptor antagonist. acs.org During its discovery, researchers were inspired by existing compounds and explored how introducing a pyrimidine (B1678525) ring to an ethylene (B1197577) glycol moiety would affect affinity for endothelin receptors. acs.org They observed that attaching a 5-bromo-pyrimidine to the ethylene glycol linker was a key step in developing potent endothelin antagonists. acs.org This strategic inclusion highlights the importance of the 5-bromopyrimidine (B23866) group in achieving high affinity for both ETA and ETB receptors. acs.org
Further research focuses on creating libraries of novel heterocyclic compounds by combining the pyrimidine ring with other fragments using molecular hybridization strategies. mdpi.com For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized to explore their anti-fibrotic activities. mdpi.comnih.gov These efforts involve structural optimization to improve specificity and reduce potential toxicity. mdpi.com
Future design strategies will likely involve:
Scaffold Hopping: Replacing the pyridine (B92270) or pyrimidine core with other heterocycles to explore new chemical space and intellectual property opportunities.
Substitution Modification: Exploring a wider range of substituents at the 5-position of the pyrimidine ring to modulate activity and selectivity.
Conformational Restriction: Introducing rigid linkers or cyclic structures to lock the molecule into a bioactive conformation, potentially increasing potency.
Exploration of Novel Therapeutic Applications
While the 5-bromopyrimidine core is integral to the endothelin receptor antagonist Macitentan, its therapeutic potential is not limited to this target class. acs.org The pyrimidine scaffold is known to be a "privileged structure" in medicinal chemistry, exhibiting a wide range of pharmacological activities. mdpi.comnih.gov Pyrimidine derivatives have been investigated as antimicrobial, antiviral, antitumor, and anti-inflammatory agents. mdpi.comnih.gov
Anticancer Potential: Pyridine and pyrimidine derivatives are considered promising anticancer agents. arabjchem.org Their antitumor effects are often attributed to their ability to interact with DNA through hydrogen bonding. arabjchem.org Research into pyrimidine-based compounds has identified potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. researchgate.net For example, novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as highly potent CDK4/6 inhibitors. researchgate.net The development of dual-target kinase inhibitors based on pyrimidine scaffolds is a key strategy to enhance efficacy and overcome drug resistance. mdpi.com
Anti-fibrotic Activity: Recent studies have successfully designed and synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives with significant anti-fibrotic properties. mdpi.comnih.gov In a study evaluating their effect on hepatic stellate cells (HSC-T6), several compounds showed potent activity. mdpi.com Two compounds in particular, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, demonstrated superior anti-fibrotic activity compared to the control drug Pirfenidone. mdpi.comnih.gov These compounds were found to effectively inhibit the expression of collagen. mdpi.comnih.gov
Antiviral Activity: The 5-bromo-pyrimidinone scaffold has also been explored for its antiviral properties. A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives were synthesized and evaluated for their activity against various virus strains. nih.gov While some derivatives showed activity, it was often close to their cytotoxic concentrations, indicating a need for further optimization to improve the therapeutic window. nih.gov
Table 1: Anti-fibrotic Activity of Selected 2-(Pyridin-2-yl) Pyrimidine Derivatives
Compound Structure IC50 (μM) on HSC-T6 cells Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) Structure not available in text 45.69 Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) Structure not available in text 45.81 Pirfenidone (Control) Structure not available in text >100
Development of Advanced Delivery Systems
To maximize the therapeutic potential and minimize systemic exposure of potent pyrimidine derivatives, future research will likely focus on targeted drug delivery systems. mdpi.com These advanced systems aim to increase the concentration of the drug at the site of action, such as a tumor, while reducing its presence in healthy tissues. mdpi.com
Potential delivery strategies include:
Nanoparticle Encapsulation: Loading the drug into liposomes, polymers, or other nanoparticles to improve solubility, stability, and pharmacokinetic properties.
Antibody-Drug Conjugates (ADCs): Linking the pyrimidine-based compound to a monoclonal antibody that specifically targets a protein overexpressed on cancer cells.
Prodrug Approaches: Modifying the drug with a chemical moiety that is cleaved off at the target site, releasing the active compound.
In-Depth Mechanistic Investigations
A thorough understanding of how these molecules interact with their biological targets at a molecular level is crucial for rational drug design. For Macitentan, its mechanism as a potent dual inhibitor of ETA and ETB receptors is well-established. acs.org
In the context of anti-fibrotic activity, studies have shown that promising 2-(pyridin-2-yl) pyrimidine derivatives inhibit the expression of Collagen type I alpha 1 (COL1A1) protein and reduce the content of hydroxyproline (B1673980) in cell culture. mdpi.comnih.gov This suggests an interference with the collagen production pathway, a hallmark of fibrosis.
Future mechanistic studies should employ a range of techniques to:
Identify and validate direct molecular targets using methods like thermal shift assays, affinity chromatography, and photo-affinity labeling.
Elucidate signaling pathways affected by the compounds through transcriptomics, proteomics, and phosphoproteomics.
Solve co-crystal structures of the compounds bound to their target proteins to visualize the precise binding interactions and guide further optimization.
Clinical Translation Challenges and Opportunities
The successful development and approval of Macitentan, which contains the 5-bromopyrimidine moiety, demonstrates a clear opportunity for this class of compounds to progress to the clinic. acs.org This success provides a valuable roadmap and a degree of validation for the scaffold's drug-like properties.
However, challenges remain. The development of any new drug is a long and expensive process. mdpi.comresearchgate.net For pyrimidine derivatives, key challenges include:
Selectivity: Ensuring that new analogues are highly selective for their intended target to minimize off-target effects.
Overcoming Resistance: In oncology, developing compounds that can overcome or prevent the emergence of drug resistance is a major hurdle. mdpi.com Combination therapies that leverage synergistic mechanisms may be a viable strategy. mdpi.com
Pharmacokinetics and Metabolism: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds to ensure they are suitable for clinical use.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including those based on the this compound scaffold. mdpi.comjddtonline.info These computational tools can significantly accelerate the process, reduce costs, and improve the success rate of drug development. nih.gov
Applications of AI/ML in this context include:
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel drug targets. jddtonline.info
Virtual Screening and Hit Identification: ML models can screen massive virtual libraries of compounds to predict their binding affinity for a specific target, identifying promising "hits" for further investigation. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency and low predicted toxicity, optimized for the 5-bromopyrimidine scaffold. nih.gov
ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, allowing researchers to prioritize compounds with a higher likelihood of success in clinical trials. jddtonline.infonih.gov By learning from large datasets of known compounds, these models can recognize patterns linking chemical structures to their physicochemical and biological properties. nih.gov
The integration of AI and ML offers a powerful approach to navigate the complexities of medicinal chemistry, enabling a more rational and efficient design of the next generation of therapeutics derived from this compound. mdpi.com
Q & A
Basic: What are the standard synthetic routes for preparing 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine?
The compound is typically synthesized via aromatic nucleophilic substitution (SNAr) reactions. A common approach involves reacting 5-bromo-2-chloropyrimidine with 2-hydroxypyridine under basic conditions (e.g., NaH or K2CO3) in a polar aprotic solvent like DMF or THF. Temperature control (60–80°C) and reaction time (12–24 hours) are critical for achieving yields >70% . Purification is often performed via column chromatography using silica gel and ethyl acetate/hexane mixtures.
Advanced: How can reaction conditions be optimized for regioselective functionalization of the pyrimidine ring?
Regioselectivity in pyrimidine derivatives is influenced by electronic and steric factors. For this compound, bromine at the 5-position activates the 4-position for electrophilic substitution. To enhance selectivity:
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-bromo site .
- Employ directing groups (e.g., pyridyloxy at position 2) to steer reactivity toward specific positions.
- Monitor reaction progress via LC-MS to identify intermediates and optimize temperature/pH .
Basic: What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridyloxy integration at δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 266.09) .
- HPLC : Purity assessment (≥99%) using C18 columns and acetonitrile/water gradients .
Advanced: How can crystallographic data resolve contradictions in spectral interpretations?
Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation. For example:
- Orthorhombic crystal systems (space group P2₁2₁2₁) confirm bond angles and dihedral angles between pyrimidine and pyridyloxy moieties .
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can reconcile discrepancies in NMR chemical shifts by correlating experimental data with electronic structure .
Basic: What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- First Aid : If inhaled, move to fresh air and seek medical attention .
- Storage : Keep sealed in a dry, cool environment (RT) away from light .
Advanced: How can stability under varying conditions (pH, temperature) be systematically evaluated?
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C).
- Accelerated Stability Studies : Expose to pH 3–10 buffers at 40–60°C for 4 weeks, monitoring degradation via HPLC .
- Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation products .
Basic: What biological activity screens are relevant for this compound?
- Anticancer Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Enzyme Inhibition : Evaluate binding to kinases or proteases via fluorescence polarization .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Modifications : Introduce substituents at the 4-position (electron-rich groups enhance bioactivity).
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) .
- In Vivo Testing : Prioritize derivatives with logP <3.5 and solubility >50 µM for pharmacokinetic studies .
Basic: How should researchers address discrepancies in reported melting points?
Melting point variations (e.g., 193–196°C vs. 230°C) may arise from polymorphic forms or impurities. Remedies include:
- Recrystallization from ethanol/water mixtures.
- Differential Scanning Calorimetry (DSC) to identify polymorph transitions .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
- Process Optimization : Use flow chemistry to control exothermic reactions and reduce side products.
- Catalyst Screening : Test Pd/XPhos systems for higher coupling efficiency in bromine substitution .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
